molecular formula C13H15N5O2 B235131 N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide

Cat. No. B235131
M. Wt: 273.29 g/mol
InChI Key: NVTZSCXUMKRDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide, also known as ABT-202, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. ABT-202 is a small molecule that belongs to the class of tetrazole compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism Of Action

N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. This, in turn, can modulate a range of physiological processes, including pain perception, inflammation, and appetite regulation. N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide has also been found to modulate the activity of the GABA-A receptor, which can lead to anxiolytic and sedative effects.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the levels of endocannabinoids, which can affect a range of physiological processes. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide has been found to modulate the activity of the GABA-A receptor, which can lead to anxiolytic and sedative effects. Overall, N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide has the potential to be used as a therapeutic agent for a range of conditions.

Advantages And Limitations For Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for use in a range of assays. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide in lab experiments. For example, its effects may be limited to specific cell types or physiological conditions, and its use may be subject to regulatory restrictions.

Future Directions

There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide. One potential area of research is the development of N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide analogs with improved pharmacological properties. Additionally, further studies are needed to determine the full range of physiological processes that are modulated by N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide. Finally, the potential therapeutic applications of N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide should be further explored, with a focus on conditions such as pain, inflammation, and anxiety.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide involves a multi-step process that starts with the reaction between 4-ethoxybenzoic acid and thionyl chloride to produce the corresponding acid chloride. This intermediate is then reacted with 2-allyl-2H-tetrazole-5-amine to yield N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide. The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory effects on a range of enzymes, including fatty acid amide hydrolase (FAAH), which plays a key role in the regulation of endocannabinoid signaling. N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-4-ethoxybenzamide

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

4-ethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H15N5O2/c1-3-9-18-16-13(15-17-18)14-12(19)10-5-7-11(8-6-10)20-4-2/h3,5-8H,1,4,9H2,2H3,(H,14,16,19)

InChI Key

NVTZSCXUMKRDQR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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